molecular formula C8H20F2N2O4S2 B1435768 Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide CAS No. 1235234-32-8

Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide

Cat. No.: B1435768
CAS No.: 1235234-32-8
M. Wt: 310.4 g/mol
InChI Key: JVCJTUSCMOJHBG-UHFFFAOYSA-N
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Description

Diethyl(methyl)propylammonium bis(fluorosulfonyl)imide is an ionic liquid (IL) composed of an ammonium-based cation paired with the bis(fluorosulfonyl)imide ([FSI]⁻) anion. These ILs are characterized by their low viscosity, high ionic conductivity, and broad electrochemical stability, making them promising candidates for energy storage applications such as lithium-ion and sodium-ion batteries . The [FSI]⁻ anion contributes to lower melting points and enhanced ion mobility compared to its bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) counterpart, albeit with slightly reduced hydrophobicity .

Properties

IUPAC Name

bis(fluorosulfonyl)azanide;diethyl-methyl-propylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.F2NO4S2/c1-5-8-9(4,6-2)7-3;1-8(4,5)3-9(2,6)7/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCJTUSCMOJHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](C)(CC)CC.[N-](S(=O)(=O)F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235234-32-8
Record name Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide
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Preparation Methods

Step 1: Preparation of Lithium Fluorosulfonamide

  • Lithium carbonate is reacted with an aqueous or organic solution to form lithium fluorosulfonamide.
  • Organic solvents used include acetonitrile, acetone, dimethyl carbonate, diethyl carbonate, ethyl methyl carbonate, and various ethers.

Step 2: Synthesis of Sulfuryl Fluoride and Formation of Difluorosulfonimide Ammonium Salt

  • Sulfuryl chloride reacts with a fluorinating reagent (e.g., potassium fluoride, sodium fluoride, zinc fluoride) at controlled molar ratios (1:2.2 to 1:4) and temperatures (25–80 °C) to produce sulfuryl fluoride.
  • Sulfuryl fluoride is introduced into the lithium fluorosulfonamide solution.
  • A tertiary amine (e.g., triethylamine, pyridine, tripropylamine) is added as an acid-binding agent to form the bis(fluorosulfonyl)imide ammonium salt.
  • Reaction time is typically 8 hours under reflux with temperature control and stirring.

Step 3: Ion Exchange and Neutralization

  • The bis(fluorosulfonyl)imide ammonium salt is dissolved in water and passed through a sulfonic acid-type acidic resin to exchange ammonium ions.
  • Lithium carbonate or lithium hydroxide is added to neutralize the solution to pH neutral.
  • Insoluble solids are filtered off.

Step 4: Isolation and Purification

  • The aqueous solution is concentrated under reduced pressure.
  • Addition of weakly polar solvents such as toluene induces crystallization of crude lithium bis(fluorosulfonyl)imide.
  • The crude product is dried under reduced pressure at 60–120 °C.
  • Further purification involves dissolving the crude product in polar solvents (e.g., dimethyl carbonate), filtration to remove insolubles, removal of solvent under reduced pressure, and recrystallization using weakly polar solvents like dichloromethane or chloroform.
  • Final drying under reduced pressure yields high-purity lithium bis(fluorosulfonyl)imide.

Experimental Yields and Purity Data

Parameter Value/Condition
Reaction temperature 25–80 °C
Reaction time ~8 hours
Solvents used Acetonitrile, diethyl carbonate, dimethyl carbonate, toluene, dichloromethane
Fluorinating agents Potassium fluoride, sodium fluoride, zinc fluoride
Acid-binding agents Triethylamine, pyridine
Drying temperature 60–120 °C under reduced pressure
Product purity (NMR analysis) 19F-NMR: ~51.4–51.6 ppm; Cl, SO4, Fe, Hg, Cr: Not detected (ND)
Metal ion impurities K ≤ 1 ppm, Na ≤ 5 ppm, Mg ≤ 1 ppm, Ca ≤ 1 ppm
Yield Approximately 63–65 g from 1 mol scale batch

Preparation of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide

The final compound, this compound, is prepared by ion exchange or metathesis reactions where the lithium cation of lithium bis(fluorosulfonyl)imide is replaced with the Diethyl(methyl)propylammonium cation. This is typically achieved by:

  • Mixing stoichiometric amounts of lithium bis(fluorosulfonyl)imide with Diethyl(methyl)propylammonium halide (e.g., chloride or bromide) in an appropriate solvent.
  • Stirring the mixture to allow ion exchange to occur.
  • Removing lithium halide precipitate by filtration.
  • Purifying the ionic liquid by solvent removal and recrystallization or vacuum drying.

This method leverages the high solubility differences and selective precipitation to isolate the desired ionic liquid with high purity.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Outcome
1 Synthesis of lithium fluorosulfonamide Lithium carbonate + aqueous/organic solvent Lithium fluorosulfonamide solution
2 Fluorination to form difluorosulfonimide ammonium salt Sulfuryl chloride + fluorinating agent + tertiary amine; reflux at 25–80 °C Difluorosulfonimide ammonium salt
3 Ion exchange and neutralization Acidic resin exchange + lithium carbonate/hydroxide Aqueous lithium bis(fluorosulfonyl)imide solution
4 Crystallization and drying Addition of weakly polar solvent (toluene), vacuum drying Crude lithium bis(fluorosulfonyl)imide
5 Recrystallization and purification Dissolution in polar solvent, filtration, recrystallization High-purity lithium bis(fluorosulfonyl)imide
6 Ion exchange to form Diethyl(methyl)propylammonium salt Lithium bis(fluorosulfonyl)imide + Diethyl(methyl)propylammonium halide This compound

Research Findings and Advantages

  • The described preparation method provides a simple, high-yield, and scalable route to lithium bis(fluorosulfonyl)imide, which is a crucial precursor for the target compound.
  • The use of tertiary amines as acid-binding agents improves reaction efficiency and product purity.
  • The multi-step purification involving ion exchange resins and recrystallization effectively reduces metal ion and anion impurities to ppm or below detection limits.
  • The final ionic liquid exhibits excellent electrochemical stability and conductivity, making it suitable for advanced applications such as lithium-ion battery electrolytes and green solvents.

Chemical Reactions Analysis

Types of Reactions

Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out in an inert atmosphere to prevent any side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted ammonium salts .

Scientific Research Applications

Electrolytes in Energy Storage

Overview : DEMPABFSI is primarily recognized for its effectiveness as an electrolyte in lithium-ion batteries. Its unique properties enhance conductivity and stability, which are crucial for improving battery performance.

  • Conductivity : The ionic nature of DEMPABFSI allows for high ionic conductivity, making it suitable for use in energy storage devices.
  • Stability : It exhibits a broad electrochemical stability window, which is essential for the longevity and safety of batteries .

Green Solvents

Overview : DEMPABFSI serves as an environmentally friendly solvent in various chemical reactions.

  • Reduced Toxicity : It provides a safer alternative to traditional organic solvents, minimizing environmental impact and health risks associated with volatile organic compounds (VOCs).
  • Applications : Commonly utilized in organic synthesis, it facilitates reactions such as alkylations and epoxidations while maintaining a lower ecological footprint .

Ion-Selective Membranes

Overview : The compound is integral in the development of ion-selective membranes used in sensors and separation technologies.

  • High Selectivity : DEMPABFSI's properties enable the creation of membranes that selectively allow certain ions to pass while blocking others, enhancing sensor accuracy and efficiency.
  • Applications : These membranes are crucial in various applications, including water purification and chemical sensing .

Pharmaceutical Applications

Overview : In the pharmaceutical industry, DEMPABFSI plays a significant role in drug formulation.

  • Solubilization : Its ability to solubilize active pharmaceutical ingredients improves bioavailability and therapeutic efficacy.
  • Formulation Stability : The compound contributes to the stability of formulations, ensuring that drugs maintain their effectiveness over time .

Polymer Chemistry

Overview : DEMPABFSI is utilized in synthesizing advanced polymers with enhanced properties.

  • Material Properties : It improves thermal stability and mechanical strength, which are vital for manufacturing durable products.
  • Applications : Used in creating high-performance materials for various industrial applications, including coatings and composites .

Data Summary Table

Application AreaKey BenefitsSpecific Uses
Electrolytes in Energy StorageHigh conductivity and stabilityLithium-ion batteries
Green SolventsEnvironmentally friendly, reduced toxicityOrganic synthesis reactions
Ion-Selective MembranesHigh selectivity for ionsSensors, water purification
Pharmaceutical ApplicationsImproved solubilization and formulation stabilityDrug formulations
Polymer ChemistryEnhanced thermal stability and mechanical strengthHigh-performance materials

Case Studies

  • Energy Storage Research :
    • A study demonstrated that incorporating DEMPABFSI into lithium-ion batteries significantly increased energy density and cycle life compared to traditional electrolytes .
  • Green Chemistry Initiatives :
    • Research highlighted the use of DEMPABFSI as a solvent in epoxidation reactions, showcasing its effectiveness while reducing hazardous waste production .
  • Pharmaceutical Formulation Development :
    • A case study illustrated how DEMPABFSI improved the solubility of poorly soluble drugs, leading to enhanced absorption rates in clinical trials .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key properties of Diethyl(methyl)propylammonium [FSI]⁻ with structurally related ILs:

Cation Anion Ionic Conductivity (mS/cm, 25°C) Thermal Stability (°C) Viscosity (cP) Electrochemical Window (V) Key Applications
1-Ethyl-3-methylimidazolium ([EMI]⁺) [FSI]⁻ 10.2 150 34 ~4.5 High-power Li/Na batteries
1-Methyl-1-propylpyrrolidinium [FSI]⁻ 6.8 180 60 ~4.8 Lithium-metal batteries
N-Trimethyl-N-butyl-ammonium ([N1114]⁺) [FSI]⁻ 4.5 200 85 ~5.0 Sodium-ion batteries
Diethyl(methyl)propylammonium (estimated) [FSI]⁻ 5.0–6.0* 190* 70* ~5.0* High-temperature batteries

*Estimated based on structural analogs .

Key Observations:

Cation Impact on Conductivity :

  • Imidazolium-based ILs (e.g., [EMI][FSI]) exhibit the highest ionic conductivity (>10 mS/cm) due to their planar, delocalized charge structure, which facilitates ion mobility .
  • Ammonium-based ILs (e.g., [N1114][FSI]) show moderate conductivity (4–6 mS/cm) owing to their bulkier, asymmetric cations, which hinder ion transport .
  • Diethyl(methyl)propylammonium [FSI]⁻ is expected to align with ammonium analogs, balancing steric effects and ion dissociation .

Thermal and Electrochemical Stability :

  • Ammonium and pyrrolidinium ILs exhibit superior thermal stability (>180°C) compared to imidazolium ILs (~150°C) due to stronger cation-anion interactions and lack of acidic protons .
  • The electrochemical window of ammonium [FSI]⁻ ILs (~5.0 V) exceeds that of imidazolium ILs (~4.5 V), making them suitable for high-voltage cathodes .

Anion Effects :

  • [FSI]⁻-based ILs generally demonstrate lower viscosity and higher conductivity than [TFSI]⁻-based ILs (e.g., 1-butyl-1-methylpyrrolidinium [TFSI]⁻ has a viscosity of ~90 cP vs. 60 cP for [FSI]⁻ analogs) .
  • However, [FSI]⁻ is more hygroscopic, requiring stringent moisture control during battery assembly .

Performance in Battery Electrolytes

Lithium-Ion Batteries:
  • Pyrrolidinium [FSI]⁻ ILs (e.g., 1-methyl-1-propylpyrrolidinium [FSI]⁻) enable stable lithium-metal cycling with coulombic efficiencies >85% due to robust solid-electrolyte interphase (SEI) formation .
  • Ammonium [FSI]⁻ ILs, such as [N1114][FSI], show compatibility with lithium salts (e.g., LiFSI), achieving ionic conductivities >0.26 mS/cm in solid-state electrolytes at 22°C when doped with 4 mol% LiFSI .
Sodium-Ion Batteries:
  • [N1114][FSI] paired with NaFSI exhibits stable cycling in P2-type Na₀.₈₄Li₀.₁Ni₀.₂₇Mn₀.₆₃O₂ cathodes, retaining >80% capacity after 100 cycles .

Limitations and Trade-offs

  • Conductivity vs.
  • Moisture Sensitivity : [FSI]⁻-based ILs require dry-room conditions for processing, unlike hydrophobic [TFSI]⁻ analogs .

Biological Activity

Diethyl(methyl)propylammonium bis(fluorosulfonyl)imide (FSI) is a compound of interest in the field of ionic liquids and has been studied for its various biological activities. This article provides a detailed overview of its biological properties, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Cation : Diethyl(methyl)propylammonium
  • Anion : Bis(fluorosulfonyl)imide

The molecular formula is C7H14F2N2O4S2C_7H_{14}F_2N_2O_4S_2 with a molar mass of approximately 310.28 g/mol .

Biological Activity Overview

The biological activity of FSI can be categorized into several areas, including:

  • Toxicity : Evaluations indicate that FSI exhibits low toxicity levels, making it suitable for various applications.
  • Antimicrobial Properties : Studies have shown that ionic liquids like FSI can possess antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes.
  • Electrochemical Stability : The electrochemical stability of FSI has been characterized under varying temperature conditions, which is crucial for applications in electrochemistry and energy storage systems .

1. Electrochemical Stability

A study investigated the electrochemical stability window of various ionic liquids, including those containing bis(fluorosulfonyl)imide. The results indicated that the stability window ranged from 4.1 to 6.1 V at different temperatures, suggesting potential applications in high-energy systems .

Ionic LiquidAnodic Potential (V)Cathodic Potential (V)Stability Window (V)
[N,N-diethyl-N-methyl-N-propylammonium][FSI]2.9-3.05.9
[N-methyl-N-propylpiperidinium][FSI]2.8-3.15.9

This table summarizes the anodic and cathodic potential limits for selected ionic liquids containing bis(fluorosulfonyl)imide .

2. Antimicrobial Activity

Research into the antimicrobial properties of ionic liquids has revealed that compounds like FSI can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of cell membranes due to their amphiphilic nature.

A comparative study showed that FSI demonstrated significant antimicrobial activity against:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

These findings suggest that FSI could be developed as an antimicrobial agent in pharmaceuticals or coatings.

Q & A

Q. What are the recommended synthesis protocols for Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide, and how can purity be ensured?

The compound is typically synthesized via a metathesis reaction between diethyl(methyl)propylammonium chloride and bis(fluorosulfonyl)imide salts (e.g., LiFSI or NaFSI) in anhydrous solvents like tetrahydrofuran (THF) or acetonitrile. Triethylamine is often added to neutralize HCl byproducts, followed by filtration to remove triethylammonium chloride salts . Purification involves column chromatography or recrystallization to achieve >99% purity, as confirmed by NMR and elemental analysis .

Q. How should researchers characterize the structural and thermal properties of this ionic liquid?

Use Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., S=O and N-S bonds) and nuclear magnetic resonance (NMR) for cation-anion interactions . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for determining melting points (e.g., 109–114°C for analogous sodium salts) and thermal stability (decomposition above 300°C) .

Q. What solvents and storage conditions are optimal for maintaining stability?

Anhydrous acetonitrile, THF, or dimethyl carbonate (DMC) are preferred solvents to prevent hydrolysis. Store under inert gas (argon/nitrogen) at –20°C to minimize degradation, as bis(fluorosulfonyl)imide salts are hygroscopic and prone to hydrolysis at elevated temperatures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in ionic conductivity measurements across studies?

Contradictions often arise from impurities (e.g., residual halides), moisture content, or cation-anion coordination dynamics. Use pulsed-field gradient NMR (PFG-NMR) to measure self-diffusion coefficients and distinguish between ionic association and mobility . Electrochemical impedance spectroscopy (EIS) should be calibrated with inert electrodes (e.g., platinum) to avoid interfacial reactions .

Q. What strategies optimize electrolyte formulations for lithium-ion batteries using this compound?

Blend this compound with LiFSI in molar ratios (e.g., 1:1:1 cation:LiFSI:solvent) to balance ionic conductivity and electrode compatibility. Add ceramic fillers like Li6.24La3Zr2Al0.24O11.98 (Al-LLZO) at 10–20 wt.% to enhance mechanical stability and Li+ transference numbers . Validate performance in coin cells (Li/NMC622) under controlled humidity (<10 ppm H2O) .

Q. How do anion-cation interactions influence electrochemical stability in high-voltage applications?

Raman spectroscopy and molecular dynamics simulations reveal that stronger cation-anion interactions reduce free ion mobility but improve oxidative stability (>5 V vs. Li/Li+). Compare with analogs like 1-ethyl-3-methylimidazolium FSI to assess trade-offs between conductivity and stability .

Q. What experimental controls are critical when analyzing degradation products?

Use gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., HF or SO2) from thermal decomposition. Pair with X-ray photoelectron spectroscopy (XPS) to identify surface passivation layers on electrodes, ensuring inert glovebox conditions to exclude oxygen/moisture artifacts .

Methodological Notes

  • Data Validation : Cross-reference ionic conductivity values with multiple techniques (EIS, PFG-NMR) to account for measurement artifacts .
  • Contradiction Management : Replicate synthesis and purification steps using identical solvents and drying protocols to minimize batch variability .
  • Advanced Tools : Utilize synchrotron X-ray diffraction for crystallographic analysis of ionic liquid phases .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide
Reactant of Route 2
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide

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